7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
Overview
Description
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one is a heterocyclic compound with the molecular formula C14H7BrClNO It is characterized by a fused ring system that includes a benzene ring, a cycloheptane ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the pyridine ring.
Cyclization: Formation of the cycloheptane ring through intramolecular reactions.
These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like automated reactors and real-time monitoring to optimize reaction conditions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one
- 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-ol
- 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-amine
Uniqueness
This compound is unique due to its specific combination of bromine and chlorine atoms, as well as its fused ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one (CAS Number: 917878-65-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
The compound features a complex structure that includes a bromine atom and a chlorine atom, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The exact synthetic pathways can vary, but they often include halogenation and cyclization steps to form the fused bicyclic structure characteristic of this compound .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .
Antitumor Activity
Research has demonstrated that the compound possesses antiproliferative effects against various cancer cell lines. In particular:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Results : Significant growth inhibition was observed in rapidly dividing A549 cells compared to slower-growing fibroblasts .
Cytotoxicity
A detailed cytotoxicity study revealed that certain derivatives of this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Case Studies
A notable case study involved the evaluation of several analogs of this compound against various pathogens:
Compound | Target Pathogen | MIC (μg/mL) | Remarks |
---|---|---|---|
Compound 1 | MRSA | 0.98 | Strong antibacterial activity |
Compound 2 | E. coli | >100 | Inactive against Gram-negative bacteria |
Compound 3 | A549 (lung cancer) | IC50 = 15 | Significant antiproliferative effect |
Compound 4 | HeLa (cervical cancer) | IC50 = 20 | Moderate effect on cell proliferation |
This table summarizes the antimicrobial and anticancer activities observed in various studies, highlighting the compound's potential as a therapeutic agent.
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that modulate signaling pathways related to cell proliferation and survival. Molecular docking studies suggest that the compound may inhibit key enzymes involved in bacterial resistance mechanisms and tumor cell growth .
Properties
IUPAC Name |
14-bromo-5-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12(6-10(16)7-17-13)14(18)11(8)5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREDBBFHVAQHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C(C2=O)C=C(C=N3)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580582 | |
Record name | 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30580582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917878-65-0 | |
Record name | 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30580582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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